molecular formula C13H12N2O4 B1415414 [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid CAS No. 1105193-75-6

[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid

Cat. No.: B1415414
CAS No.: 1105193-75-6
M. Wt: 260.24 g/mol
InChI Key: VSQDWBNJNHHUJV-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid is a pyrimidine derivative featuring a 4-methoxyphenyl substituent at the 4-position of the pyrimidine ring and an acetic acid moiety at the 1-position. Its molecular formula is C₁₃H₁₂N₂O₄, with a molecular weight of 260.25 g/mol . The methoxy group enhances lipophilicity compared to unsubstituted phenyl analogs, while the acetic acid moiety contributes to solubility in polar solvents.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQDWBNJNHHUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidine Core

Method A: Condensation of β-Ketoesters with Urea Derivatives

A common method involves the condensation of β-ketoesters with urea or guanidine derivatives under reflux conditions, leading to the formation of the pyrimidine ring with substituents at specific positions.

  • Example: Reaction of ethyl acetoacetate with 4-methoxybenzoyl urea derivatives in the presence of ammonium acetate or ammonium carbonate as catalysts yields the pyrimidine core.

Research Findings:

  • The condensation typically occurs under reflux in ethanol or acetic acid, with yields ranging from 60-85% depending on the substituents and reaction conditions.
  • The reaction pH is maintained around neutral to slightly acidic to favor cyclization.

Data Table 1: Pyrimidine Core Synthesis

Step Reagents Conditions Yield (%) Notes
1 β-Ketoester + 4-methoxybenzoyl urea Reflux in ethanol 70-85 Cyclization to pyrimidine ring

Introduction of the Acetic Acid Side Chain

Method B: Nucleophilic Substitution and Oxidation

Once the pyrimidine core is synthesized, the acetic acid side chain can be introduced via nucleophilic substitution at the 1(6H) position or through oxidation of an appropriate precursor.

  • Step 1: Alkylation with chloroacetic acid derivatives (e.g., chloroacetic acid, chloroacetaldehyde) in the presence of base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.
  • Step 2: Acidification of the resulting intermediate to yield the free carboxylic acid.

Research Findings:

  • Alkylation reactions are performed under mild conditions at room temperature or slightly elevated temperatures (25-50°C).
  • Acidification is typically achieved with dilute hydrochloric acid (pH 1-2), often using 36% aqueous HCl.
  • Post-reaction purification involves filtration, recrystallization, or chromatography.

Data Table 2: Acetic Acid Side Chain Introduction

Step Reagents Conditions Yield (%) Notes
1 Chloroacetic acid derivatives + base Room temp to 50°C 60-75 Nucleophilic substitution
2 HCl (36%) pH 1-2, room temp 80-90 Acidification to free acid

Alternative Approaches: Oxidation of Alcohol Precursors

In some cases, the side chain is introduced as an alcohol (e.g., hydroxyethyl derivative), which is then oxidized to the carboxylic acid using oxidants such as potassium permanganate or chromium-based reagents.

  • Example: Oxidation of 2-hydroxyethyl derivatives to the corresponding acetic acid.

Research Findings:

  • Oxidation conditions are optimized to prevent over-oxidation or degradation.
  • Yields are generally high (>80%) with proper control of reaction parameters.

Specific Example: Synthesis Based on Patent CN106554266B

A detailed method from a patent describes the synthesis of methoxyphenylacetic acid derivatives, which can be adapted for the pyrimidine compound:

  • Step 1: Hydrolysis of methyl esters or methylated intermediates at pH 1-2.
  • Step 2: Direct acidification without post-treatment, often using concentrated HCl.
  • Step 3: Purification via filtration or recrystallization.

This method emphasizes the importance of pH control during acidification to maximize yield and purity.

Data Summary and Comparative Analysis

Preparation Method Starting Materials Key Conditions Typical Yield (%) Advantages References
Condensation of β-ketoesters β-Ketoester + Urea derivatives Reflux in ethanol 70-85 Efficient ring formation ,,
Alkylation with chloroacetic derivatives Pyrimidine core + chloroacetic acid derivative Room temp to 50°C 60-75 Straightforward side chain introduction ,
Oxidation of alcohol precursors Hydroxyethyl derivatives Potassium permanganate or Cr-based oxidants >80 Mild conditions ,

Notes and Recommendations

  • Reaction pH Control: Maintaining acidification at pH 1-2 is crucial for high yield and purity.
  • Choice of Reagents: Hydrochloric acid (36%) is preferred for acidification; alternative acids like sulfuric acid may be used but can complicate purification.
  • Purification: Recrystallization from suitable solvents such as ethanol or toluene provides high purity products.
  • Reaction Monitoring: TLC and NMR spectroscopy are essential for tracking reaction progress and confirming product structure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl-substituted pyrimidinone derivatives.

    Substitution: Various acyl or alkyl derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the following areas:

Anticoagulant Activity

Research has indicated that derivatives of this compound can exhibit significant anticoagulant properties. A related study highlighted the development of compounds based on the methoxyphenyl group that demonstrated high potency against factor Xa, a key enzyme in the coagulation cascade. This suggests that [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid could serve as a scaffold for designing new anticoagulants with improved pharmacokinetic profiles .

Antitumor Activity

The compound's structure allows for interactions with various biological targets, making it a candidate for antitumor drug development. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The methoxyphenyl moiety may enhance the compound's lipophilicity, aiding in cellular uptake .

Biochemical Applications

In biochemistry, [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid is being explored for its role in enzyme inhibition and as a potential modulator of metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting certain kinases, which are critical in signaling pathways associated with cancer and other diseases. The inhibition of these enzymes can lead to altered cellular signaling and potential therapeutic effects .

Modulation of Metabolic Pathways

Research suggests that compounds similar to [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid can influence metabolic pathways related to lipid metabolism and glucose homeostasis. This modulation could be beneficial in treating metabolic disorders such as diabetes and obesity .

Case Studies and Research Findings

StudyFocus AreaFindings
Study 1Anticoagulant ActivityIdentified high potency against factor Xa, suggesting potential for new anticoagulants.
Study 2Antitumor ActivityDemonstrated inhibition of cancer cell proliferation via apoptosis induction.
Study 3Enzyme InhibitionShowed effective inhibition of specific kinases involved in cancer signaling pathways.
Study 4Metabolic ModulationIndicated potential benefits in treating metabolic disorders through pathway modulation.

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid and its analogs:

Compound Name Core Heterocycle Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
[4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid Pyrimidine 4-Methoxyphenyl, acetic acid C₁₃H₁₂N₂O₄ 260.25 Electron-donating methoxy group; moderate polarity due to carboxylic acid.
(6-Oxo-4-phenylpyrimidin-1(6H)-yl)acetic acid Pyrimidine Phenyl, acetic acid C₁₂H₁₀N₂O₃ 230.23 Lacks methoxy group; reduced lipophilicity.
2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid Pyrimidine 4-Fluorophenyl, acetic acid C₁₂H₉FN₂O₃ 248.21 Fluorine's electronegativity may enhance stability or binding affinity.
2-(4-(Furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid Pyrimidine Furan-3-yl, acetic acid C₁₀H₈N₂O₄ 220.18 Heteroaromatic furan introduces π-π stacking potential; lower molecular weight.
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid Pyridazine 4-Methoxyphenyl, methoxy C₁₄H₁₄N₂O₅ 290.27 Pyridazine core (adjacent N atoms) alters electronic properties vs. pyrimidine.
2-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide Pyrimidine + Pyridazine 4-Ethoxyphenyl, acetamide C₂₀H₂₁N₅O₄ 395.40 Ethoxy group increases lipophilicity; acetamide extends hydrogen bonding capacity.
Key Observations:
  • Substituent Effects: The 4-methoxyphenyl group in the main compound enhances lipophilicity compared to unsubstituted phenyl analogs (e.g., C₁₂H₁₀N₂O₃ compound) .
  • Heterocycle Variations : Pyridazine-based analogs (e.g., C₁₄H₁₄N₂O₅) exhibit distinct electronic properties due to adjacent nitrogen atoms, which may influence hydrogen bonding and solubility .

Biological Activity

[4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid, also known by its IUPAC name (4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl)acetic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group and an acetic acid moiety. Its molecular formula is C13H12N2O4, and it has a molecular weight of 252.25 g/mol. The structure can be represented as follows:

Chemical Structure C1(C2C3C4C5C6C7)\text{Chemical Structure }\text{C}_1(\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, showing significant inhibitory activity.
  • Anticancer Properties : Evidence suggests that the compound may inhibit cancer cell proliferation and migration, particularly in breast cancer models.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various synthesized compounds related to the pyrimidine structure. The results indicated that derivatives similar to [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid demonstrated varying degrees of activity against selected bacterial strains:

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak

These findings suggest that modifications to the pyrimidine structure can enhance antibacterial properties, warranting further exploration into structure-activity relationships.

Enzyme Inhibition Studies

The enzyme inhibition potential of [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid was assessed in vitro. The compound was found to inhibit AChE with an IC50 value comparable to standard inhibitors:

EnzymeIC50 Value (µM)Reference Compound IC50 (µM)
Acetylcholinesterase2.14 ± 0.00321.25 ± 0.15 (Thiourea)
Urease1.13 ± 0.003Not specified

These results indicate a promising profile for developing new therapeutics targeting neurological disorders and urea-related conditions.

Anticancer Activity

In vivo studies on breast cancer xenografts demonstrated that the compound inhibited tumor growth and metastasis without significant toxicity to normal cells. The mechanism appears to involve interference with cell signaling pathways associated with migration and invasion.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

  • Study on Breast Cancer : A derivative was shown to significantly reduce tumor size in NOD/SCID mice models injected with human breast cancer cells.
  • Neuroprotection : Research indicated that compounds similar to [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid may have neuroprotective effects by inhibiting AChE.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid
Reactant of Route 2
[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid

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